molecular formula C16H12BrClO3S B2380862 2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 329080-00-4

2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2380862
CAS No.: 329080-00-4
M. Wt: 399.68
InChI Key: VXTHNDXOCYFEOY-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-bromophenyl sulfanyl group at position 2 and a 4-chlorophenyl ketone group at position 2. The compound is synthesized via Michael-type addition reactions or Friedel-Crafts acylation pathways, as seen in structurally related analogs .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3S/c17-11-3-7-13(8-4-11)22-15(16(20)21)9-14(19)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTHNDXOCYFEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-bromothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2 / Position 4) Molecular Formula Molecular Weight pKa (Predicted) Key Properties/Applications
2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid (Target) 4-BrPh-S / 4-ClPh C₁₆H₁₂BrClO₃S 400.69 ~2.8* Potential protease inhibition, solubility challenges
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid 4-ClPh-S / 4-iPrPh C₁₉H₂₀ClO₃S 375.88 - Increased steric bulk; reduced polarity
4-[4-(tert-Butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid 4-ClPh-S / 4-tBuPh C₂₀H₂₁ClO₃S 376.90 2.78 Enhanced lipophilicity; metabolic stability
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-Cl-phenyl)butanoic acid CH₂COOH-S / 4-ClPh C₁₂H₁₁ClO₅S 302.73 ~3.1 Higher solubility; antiproliferative activity
4-(4-Fluorophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid 4-BrPh-S / 4-FPh C₁₆H₁₂BrFO₃S 383.23 - Altered electronic effects; halogen bonding

*Estimated based on analogs in .

Key Comparative Insights

(i) Substituent Impact on Bioactivity

  • In contrast, fluorinated analogs (e.g., 4-fluorophenyl in ) offer weaker electron withdrawal but stronger hydrogen-bonding capacity.
  • Sulfanyl vs. Carboxymethyl : Replacing the sulfanyl group with a carboxymethyl moiety (as in ) increases hydrophilicity, improving aqueous solubility but possibly reducing membrane permeability.

(iii) Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The tert-butyl substituent in significantly increases logP, enhancing blood-brain barrier penetration but risking off-target binding.
  • Acid Dissociation (pKa) : Predicted pKa values (~2.8–3.1) suggest ionization at physiological pH, affecting absorption and protein binding .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid is a compound with significant potential in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its unique structure, featuring a sulfanyl group and halogenated phenyl rings, suggests diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C16H12BrClO3S
  • Molecular Weight : 399.69 g/mol
  • CAS Number : [Not provided]

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The presence of the bromine and chlorine atoms enhances its reactivity and binding affinity, which may modulate biochemical pathways related to pain and inflammation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Analgesic Effects : Compounds containing sulfanyl groups have been shown to possess analgesic properties. For instance, studies on related oxazolones demonstrated effective pain relief in animal models through mechanisms involving COX-2 inhibition .
  • Anti-inflammatory Activity : The structural features of this compound suggest potential anti-inflammatory effects, similar to other diarylsulfone derivatives used in treating inflammatory conditions .

Case Studies

  • Analgesic Activity Assessment :
    • In a study assessing new oxazolone derivatives, compounds with structural similarities to this compound were evaluated for analgesic activity using the writhing test and hot plate test. The results indicated significant pain relief, particularly in compounds containing methoxy groups, suggesting that structural modifications can enhance efficacy .
  • Toxicity Evaluation :
    • Acute toxicity studies conducted on related compounds revealed low toxicity profiles, with no significant adverse effects observed in histopathological assessments of preserved organs from treated mice. This suggests a favorable safety margin for further development .

Comparative Analysis

Compound NameAnalgesic ActivityToxicity LevelStructural Features
This compoundModerateLowSulfanyl group, halogenated phenyl rings
2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-oneHighLowDiarylsulfone moiety
Dapsone (anti-inflammatory)HighModerateDiarylsulfone structure

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